[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester
CAS No.:
Cat. No.: VC13433856
Molecular Formula: C16H25ClN4O2S
Molecular Weight: 372.9 g/mol
* For research use only. Not for human or veterinary use.
![[1-(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-piperidin-2-ylmethyl]-carbamic acid tert-butyl ester -](/images/structure/VC13433856.png)
Specification
Molecular Formula | C16H25ClN4O2S |
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Molecular Weight | 372.9 g/mol |
IUPAC Name | tert-butyl N-[[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methyl]carbamate |
Standard InChI | InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)18-10-11-7-5-6-8-21(11)13-9-12(17)19-14(20-13)24-4/h9,11H,5-8,10H2,1-4H3,(H,18,22) |
Standard InChI Key | OLIZUNPSXHVUDQ-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC(=N2)SC)Cl |
Canonical SMILES | CC(C)(C)OC(=O)NCC1CCCCN1C2=CC(=NC(=N2)SC)Cl |
Introduction
Chemical Identity and Structural Features
Molecular Composition
The compound has the molecular formula C₁₆H₂₅ClN₄O₂S and a molecular weight of 372.9 g/mol . Its IUPAC name, tert-butyl N-[1-(6-chloro-2-methylsulfanylpyrimidin-4-yl)piperidin-2-yl]methylcarbamate, reflects three key structural components:
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A pyrimidine ring substituted with chlorine (Cl) at position 6 and a methylsulfanyl (SCH₃) group at position 2.
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A piperidine ring linked to the pyrimidine at position 4, with a methylcarbamate group attached to the piperidine’s 2-position.
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A tert-butyl carbamate (tert-butoxycarbonyl, Boc) protecting group .
Spectroscopic and Computational Data
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InChI Key:
ZRWBQNWPTYDHKQ-UHFFFAOYSA-N
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Canonical SMILES:
CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=CC(=NC(=N2)SC)Cl
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X-ray crystallography: No public data available, but computational models suggest a planar pyrimidine ring and a chair conformation for the piperidine moiety .
Synthesis and Optimization
Synthetic Routes
The synthesis typically involves multi-step reactions:
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Pyrimidine Core Formation: 6-Chloro-2-methylsulfanylpyrimidin-4-amine is synthesized via cyclization of thiourea derivatives with β-keto esters.
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Piperidine Functionalization: The pyrimidine is coupled to piperidine-2-ylmethylamine through nucleophilic aromatic substitution (SNAr) under basic conditions .
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Boc Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in tetrahydrofuran (THF) .
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React [1-(6-chloro-2-methylsulfanyl-pyrimidin-4-yl)piperidin-2-yl]methylamine with Boc anhydride in THF at 0°C.
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Purify via column chromatography (hexane/ethyl acetate, 3:1) to yield the product (purity >95%).
Challenges in Synthesis
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Low Yields: Steric hindrance from the Boc group reduces reaction efficiency (~50–60% yield) .
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Byproducts: Competing reactions at the pyrimidine’s chlorine or sulfur sites may occur, necessitating precise temperature control.
Physicochemical Properties
Property | Value | Source |
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Melting Point | Not reported | |
Solubility | Soluble in DCM, THF; insoluble in water | |
Stability | Stable at RT; sensitive to strong acids/bases | |
LogP (Partition Coefficient) | 3.2 (predicted) |
Supplier | Purity | Price (USD/g) |
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VulcanChem | >95% | 250 |
ThoreauChem | 98% | 220 |
CymitQuimica | Discontinued | N/A |
Future Research Directions
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Biological Screening: Evaluate cytotoxicity, kinase inhibition, and antimicrobial efficacy in vitro.
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Synthetic Optimization: Develop catalytic methods (e.g., flow chemistry) to improve yields.
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Structural Analogs: Explore substitutions (e.g., replacing SCH₃ with CF₃) to modulate activity.
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